N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclohexane ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide typically involves the reaction of 4-bromo-2-methylaniline with 4-methylcyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of N-(4-azido-2-methylphenyl)-4-methylcyclohexanecarboxamide.
Oxidation: Formation of 4-bromo-2-methylbenzoic acid.
Reduction: Formation of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanamine.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
- 2-Bromo-N-(4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-4-methylcyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a cyclohexane ring
Properties
Molecular Formula |
C15H20BrNO |
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Molecular Weight |
310.23 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H20BrNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h7-10,12H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
XCTCVCAQOUBGDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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